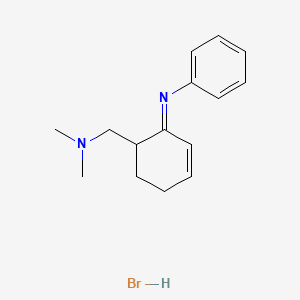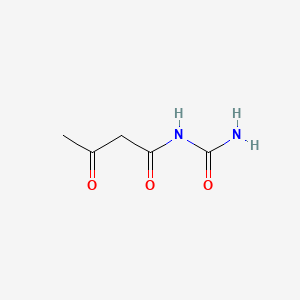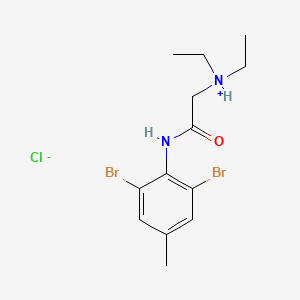
Acetanilide, 2',6'-dibromo-2-(diethylamino)-4'-methyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetanilide, 2’,6’-dibromo-2-(diethylamino)-4’-methyl-, hydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of bromine atoms, a diethylamino group, and a methyl group attached to the acetanilide core. It is commonly used in various scientific research applications due to its distinctive reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 2’,6’-dibromo-2-(diethylamino)-4’-methyl-, hydrochloride typically involves multiple steps, starting with the bromination of acetanilide. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst. The diethylamino group is introduced through a substitution reaction, where diethylamine reacts with the brominated intermediate. The final step involves the methylation of the compound, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Acetanilide, 2’,6’-dibromo-2-(diethylamino)-4’-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of other functional groups.
Substitution: The diethylamino and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives.
科学研究应用
Acetanilide, 2’,6’-dibromo-2-(diethylamino)-4’-methyl-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Acetanilide, 2’,6’-dibromo-2-(diethylamino)-4’-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the bromine atoms may enhance the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(2,6-dibromophenyl)acetamide
- 2,6-Dibromo-2-(diethylamino)-p-acetotoluidide hydrochloride
- 2’,6’-Dimethyl-2-(2-ethoxyethylamino)-acetanilide
Uniqueness
Acetanilide, 2’,6’-dibromo-2-(diethylamino)-4’-methyl-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine atoms and a diethylamino group makes it particularly versatile in various chemical reactions and research applications.
This detailed article provides a comprehensive overview of Acetanilide, 2’,6’-dibromo-2-(diethylamino)-4’-methyl-, hydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
77966-70-2 |
|---|---|
分子式 |
C13H19Br2ClN2O |
分子量 |
414.56 g/mol |
IUPAC 名称 |
[2-(2,6-dibromo-4-methylanilino)-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C13H18Br2N2O.ClH/c1-4-17(5-2)8-12(18)16-13-10(14)6-9(3)7-11(13)15;/h6-7H,4-5,8H2,1-3H3,(H,16,18);1H |
InChI 键 |
LATRIXVLHRLHPP-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CC(=O)NC1=C(C=C(C=C1Br)C)Br.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Glycerol,[2-3h]](/img/structure/B13754889.png)
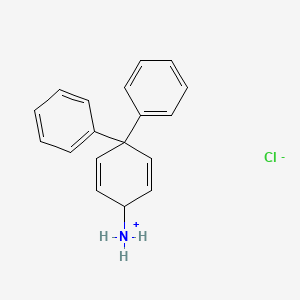
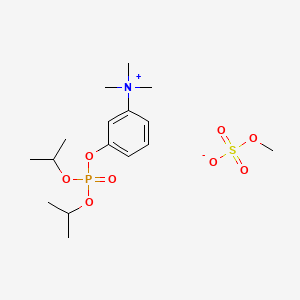

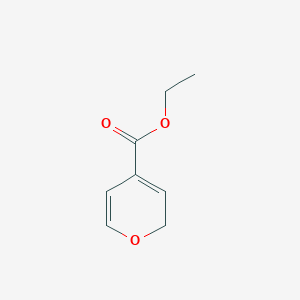
![1-[2-(Ethyl{4-[(e)-(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]phenyl}amino)ethyl]pyridiniumchloride](/img/structure/B13754914.png)



